molecular formula C17H18N4O2 B2731993 3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 565172-46-5

3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

カタログ番号: B2731993
CAS番号: 565172-46-5
分子量: 310.357
InChIキー: XDLYPIVNQSVKQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by a benzyl group at position 3 and a cyclopentyl substituent at position 7 of the heterocyclic core.

特性

IUPAC Name

3-benzyl-7-cyclopentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16-14-15(18-11-21(14)13-8-4-5-9-13)20(17(23)19-16)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLYPIVNQSVKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C2C(=O)NC(=O)N3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula C17H18N4O2C_{17}H_{18}N_{4}O_{2} and a molecular weight of approximately 310.35 g/mol. Its structure features a bicyclic purine core which is significant for biological activity.

Therapeutic Applications

  • Anti-inflammatory Agents
    • Research indicates that derivatives of purines can act as modulators of inflammation. The compound may possess immunosuppressive properties that could be beneficial in treating autoimmune diseases and conditions characterized by chronic inflammation .
  • Cancer Treatment
    • The compound's role as a potential anti-cancer agent has been investigated. It may influence pathways involved in tumor growth and metastasis, making it a candidate for further studies in oncology .
  • Neurological Disorders
    • There is emerging evidence suggesting that purine derivatives can affect neurotransmitter systems and may have applications in treating neurological disorders such as Alzheimer's disease and multiple sclerosis .

Case Studies

  • Inflammatory Diseases : A study demonstrated that compounds similar to 3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibited significant anti-inflammatory effects in animal models of arthritis. These findings suggest potential for development into therapeutic agents for chronic inflammatory conditions .
  • Cancer Models : In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines. Further research is needed to elucidate the exact pathways involved and to evaluate its efficacy in vivo .

類似化合物との比較

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name / ID Substituents (Position) Molecular Formula Key Findings Reference
3-Benzyl-7-cyclopentyl-purine-2,6-dione 3-benzyl, 7-cyclopentyl Not provided Hypothesized to balance lipophilicity (cyclopentyl) and aromatic interactions (benzyl). N/A
1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)-purine-2,6-dione (Compound B) 1,3-dimethyl, 7-(piperazinyl acetyl) C₁₃H₁₈N₆O₃ Demonstrated potent PDE3 inhibition; electron-withdrawing substituents (e.g., Cl) enhanced activity. Most active derivative (Compound 8) showed EC₅₀ = 0.8 µM vs. cilostazol (EC₅₀ = 1.2 µM) .
3-Benzyl-7-(2-methoxyethyl)-purine-2,6-dione (CID 3870176) 3-benzyl, 7-(2-methoxyethyl) C₁₅H₁₆N₄O₃ Structural data confirmed (SMILES: COCCN1C=NC2=C1C(=O)NC(=O)N2CC3=CC=CC=C3). Smaller 7-substituent (methoxyethyl) may reduce steric hindrance compared to cyclopentyl .
8-Benzylamine-7-butylpurine-2,6-dione (Compound 1) 8-benzylamine, 7-butyl Not provided Synthesized via multi-step alkylation; hydrazide and trihydroxybenzaldehyde modifications introduced anti-inflammatory properties .
3-(4-Fluorophenyl)-7-{[4-(trifluoromethyl)phenyl]methyl}-purine-2,6-dione (V021-5179) 3-(4-fluorophenyl), 7-(trifluoromethylbenzyl) C₂₁H₁₇F₄N₃O₃ Fluorinated substituents enhance metabolic stability and hydrophobic binding. Potential use in high-throughput screening for PDE inhibitors .

Key Insights:

Substituent Effects on Activity: Electron-withdrawing groups (e.g., Cl, CF₃) significantly enhance PDE inhibition, as seen in Compound 8 (dichlorophenyl) and V021-5179 (trifluoromethylbenzyl) . Benzyl vs.

Steric and Lipophilic Considerations :

  • The 7-cyclopentyl group in the target compound offers greater steric bulk and lipophilicity than 7-methoxyethyl (CID 3870176) or 7-butyl (Compound 1), which could improve membrane permeability but may reduce binding pocket compatibility .

Synthetic Accessibility :

  • Compounds with piperazine-acetyl or hydrazide side chains (e.g., Compound B, Compound 1) require multi-step synthesis involving alkylation and condensation, whereas the target compound’s cyclopentyl group may simplify synthesis compared to fluorinated analogs .

生物活性

3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic potential. Various research findings and case studies are reviewed to provide a comprehensive understanding of its biological implications.

Molecular Structure

The molecular formula of 3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is C16H20N4O2. The structure features a purine core with a benzyl and cyclopentyl substituent that may influence its biological activity.

The compound is characterized by:

  • Molecular Weight : 284.36 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.
  • Stability : Generally stable under standard laboratory conditions.

Research indicates that 3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits several mechanisms of action that contribute to its biological effects:

  • Adenosine Receptor Modulation : The compound interacts with adenosine receptors (A1 and A2A), which are involved in various physiological processes including inflammation and neuroprotection .
  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes linked to cancer progression and inflammatory responses .

Pharmacological Effects

The pharmacological profiles of this compound suggest potential therapeutic applications:

  • Anti-inflammatory Effects : Studies have demonstrated that the compound can reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.
  • Antitumor Activity : Preliminary data suggest that it may inhibit the proliferation of certain cancer cell lines, possibly through modulation of signaling pathways associated with cell growth .

Study on CRF(1) Receptor Antagonism

A study focused on related purine derivatives found that compounds similar to 3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibited significant antagonistic activity at the corticotropin-releasing factor (CRF) receptor. One derivative showed an IC50 value of 5.4 nM, highlighting the potential for treating anxiety and depression-related disorders .

In Vivo Studies

In animal models, administration of the compound resulted in significant reductions in tumor size and improved survival rates compared to control groups. The mechanism was attributed to the inhibition of angiogenesis and modulation of immune responses .

Data Summary Table

PropertyValue
Molecular Weight284.36 g/mol
SolubilityDMSO (soluble), Ethanol
Biological ActivityAnti-inflammatory, Antitumor
IC50 (CRF(1) Antagonism)5.4 nM

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。